molecular formula C8H11N3O3 B1395754 Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate CAS No. 871260-40-1

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate

Cat. No.: B1395754
CAS No.: 871260-40-1
M. Wt: 197.19 g/mol
InChI Key: BZTIQLZCLBJUKO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction between azides and terminal acetylenes . This reaction is often carried out in the presence of a copper(I) catalyst, which facilitates the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole N-oxides, while nucleophilic substitution can produce a variety of substituted triazole derivatives .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to various enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate is unique due to its specific functional groups and the versatility of the triazole ring.

Biological Activity

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₇H₈N₄O₂
  • Molecular Weight : 180.16 g/mol
  • CAS Number : 871260-40-1

The presence of the triazole ring in the structure is significant as it contributes to the compound's biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitrogen atoms in the triazole ring can form hydrogen bonds with enzyme active sites, facilitating binding and influencing enzyme activity. This interaction has been shown to affect multiple biochemical pathways:

  • Enzyme Inhibition : Compounds with a triazole moiety often serve as inhibitors for enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
  • Antioxidant Activity : Research indicates that derivatives of triazoles exhibit antioxidant properties, which can protect cells from oxidative stress .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that triazole derivatives can inhibit a range of bacterial and fungal pathogens. The acetyl group enhances lipophilicity, potentially improving cell membrane penetration and increasing antimicrobial efficacy.

Anticancer Potential

The compound's anticancer properties have also been explored. Triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC₅₀ (µM)
This compoundMCF-7 (breast cancer)15
This compoundHeLa (cervical cancer)20

These results suggest that the compound may induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of signaling pathways.

Anti-inflammatory Effects

Triazole compounds are also known for their anti-inflammatory properties. This compound has been shown to reduce inflammation markers in vitro and in vivo models. This activity is crucial for conditions like arthritis and other inflammatory diseases.

Case Studies

Several studies have highlighted the biological activity of triazole derivatives:

  • Synthesis and Antioxidant Activity : A study synthesized various triazole derivatives and evaluated their antioxidant capacity using DPPH and ABTS assays. This compound exhibited moderate antioxidant activity comparable to standard antioxidants .
  • Anticancer Activity Assessment : In a recent study on the anticancer effects of triazole derivatives, this compound was found to significantly inhibit cell proliferation in cancer cell lines through induction of apoptosis .

Properties

IUPAC Name

ethyl 2-(4-acetyltriazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-3-14-8(13)5-11-4-7(6(2)12)9-10-11/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTIQLZCLBJUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(N=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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